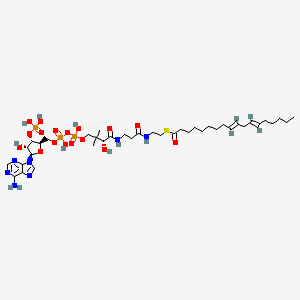

Linoleoyl-coenzyme A

Description

Properties

CAS No. |

40757-80-0 |

|---|---|

Molecular Formula |

C39H67N7O18P3S |

Molecular Weight |

1030 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9E,12E)-octadeca-9,12-dienethioate |

InChI |

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8+,12-11+/t28-,32-,33-,34+,38-/m1/s1 |

InChI Key |

GISNRZPAZNWKHE-XFLCQTJPSA-M |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

coenzyme A, linoleoyl- coenzyme A, S-9,12-octadecadienoate, (Z,Z) linoleoyl-CoA linoleoyl-coenzyme A linoleoyl-coenzyme A, (E,E)-isomer linoleoyl-coenzyme A, (E,Z)-isomer linoleoyl-coenzyme A, (Z,Z)-isomer linoleoyl-coenzyme A, octadecadienoate-1-(14)C-labeled, (Z,Z)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Biological Role of Linoleoyl-Coenzyme A in Lipid Metabolism

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Activated Hub

Linoleoyl-Coenzyme A (Linoleoyl-CoA) is not merely a transient intermediate; it is a decisive metabolic node that dictates the fate of Linoleic Acid (LA, 18:2n-6). As the activated thioester of the most abundant essential fatty acid in human plasma, Linoleoyl-CoA sits at the crossroads of bioenergetics , membrane structural integrity , and inflammatory signaling .

For drug development professionals, Linoleoyl-CoA represents a critical variable in metabolic syndrome, mitochondrial myopathies (Barth Syndrome), and ferroptosis-driven cancer therapies. This guide dissects the molecular mechanisms governing its flux, separating its role as an oxidative fuel from its structural function in the "Lands Cycle" and cardiolipin remodeling.

The Bio-Synthetic Nexus: Activation and Specificity

Free Linoleic Acid is metabolically inert until activated to its CoA thioester. This activation is catalyzed by the Acyl-CoA Synthetase Long-Chain (ACSL) family.

Isoform Specificity (The First Fork)

While multiple ACSL isoforms can activate linoleic acid, ACSL4 is the distinct driver of polyunsaturated fatty acid (PUFA) metabolism in the context of membrane remodeling and ferroptosis.

-

ACSL1: Predominant in the liver and adipose tissue; channels Linoleoyl-CoA primarily toward mitochondrial

-oxidation or triacylglycerol (TAG) synthesis for storage. -

ACSL4: Exhibits a high affinity for PUFAs (LA and Arachidonic Acid). It physically couples with downstream re-acylation enzymes (LPLATs) to channel Linoleoyl-CoA directly into the membrane phospholipid pool.

Clinical Insight: Inhibition of ACSL4 is currently being explored to block ferroptosis in ischemia-reperfusion injury, as it prevents the insertion of oxidizable PUFAs into cellular membranes.

Divergent Metabolic Fates

Once generated, Linoleoyl-CoA faces three distinct metabolic destinies. The partitioning between these pathways is tightly regulated by energy status (AMPK signaling) and membrane composition requirements.

Pathway A: Mitochondrial -Oxidation (Energy)

To serve as fuel, Linoleoyl-CoA must traverse the mitochondrial double membrane.

-

Mechanism: Carnitine Palmitoyltransferase 1 (CPT1) converts Linoleoyl-CoA to Linoleoylcarnitine.

-

Regulation: This step is allosterically inhibited by Malonyl-CoA .[1] In high-energy states, Malonyl-CoA levels rise, blocking CPT1 and forcing Linoleoyl-CoA toward lipid synthesis (Path B/C).

-

Energetics: Complete oxidation of Linoleoyl-CoA requires auxiliary enzymes (

-enoyl-CoA isomerase) to handle its cis-double bonds, ultimately yielding Acetyl-CoA for the TCA cycle.

Pathway B: The Lands Cycle (Membrane Dynamics)

This is the primary route for maintaining membrane fluidity. Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) is the specific enzyme that utilizes Linoleoyl-CoA to re-acylate lysophospholipids (Lyso-PC/Lyso-PE) at the sn-2 position.[2][3]

-

Role: Enriches plasma membranes with PUFAs, increasing fluidity and affecting receptor kinetics.

-

Drug Target: LPCAT3 deficiency leads to endoplasmic reticulum (ER) stress and hepatic steatosis, making it a sensitive target for metabolic modulation.

Pathway C: The Tafazzin-Cardiolipin Axis (Mitochondrial Integrity)

This is the most critical pathway for mitochondrial disease research. Cardiolipin (CL), the signature lipid of the inner mitochondrial membrane (IMM), requires extensive remodeling to function.[4][5]

-

The Enzyme: Tafazzin (TAZ) , a transacylase, transfers the linoleoyl moiety from PC to Monolysocardiolipin (MLCL).

-

The Product: Tetralinoleoyl-Cardiolipin (TLCL).

-

Function: TLCL acts as the "glue" for the Electron Transport Chain (ETC) supercomplexes.

-

Pathology: In Barth Syndrome (TAZ mutation), Linoleoyl-CoA is not efficiently incorporated, leading to MLCL accumulation, supercomplex destabilization, and bioenergetic failure.

Visualization: The Linoleoyl-CoA Metabolic Hub

Figure 1: The metabolic partitioning of Linoleoyl-CoA. Note the central divergence between oxidative consumption (Red) and structural synthesis (Green).

Analytical Methodologies: Quantification Protocols

Accurate measurement of Linoleoyl-CoA is notoriously difficult due to its instability and isobaric interference from Oleoyl-CoA isotopes.

Stability & Extraction

Acyl-CoAs are susceptible to hydrolysis.

-

Protocol Requirement: Tissue extraction must occur in a slightly acidic buffer (pH 4.9–5.0) using KH₂PO₄ to preserve the thioester bond.

-

Solvent System: Acetonitrile:Isopropanol:Methanol (3:1:1) is preferred over chloroform-based methods to ensure solubility of the amphiphilic CoA moiety.

LC-MS/MS Workflow (High pH Separation)

Standard reverse-phase chromatography often fails to resolve C18:2-CoA (Linoleoyl) from the M+2 isotope of C18:1-CoA (Oleoyl).

-

The Solution: Use a high pH (10.5) mobile phase with Ammonium Hydroxide. This deprotonates the phosphate groups on the CoA backbone, altering retention behavior and improving peak shape.

-

Detection: Triple Quadrupole MS in Positive ESI mode.

-

Transitions: Monitor the specific neutral loss of the phosphoadenosine diphosphate moiety (Neutral Loss of 507 Da) or specific product ions (m/z 261 for the pantotheine backbone).

Figure 2: Validated LC-MS/MS workflow for Long-Chain Acyl-CoA quantification.

Drug Development Implications[6]

Target: ACSL4 & Ferroptosis

In oncology, inducing ferroptosis (iron-dependent lipid peroxidation) is a novel strategy to kill drug-resistant tumors.

-

Mechanism: ACSL4 loads membranes with Linoleoyl-CoA and Arachidonoyl-CoA. These PUFA-tails are the primary substrates for oxidation into toxic 4-HNE .

-

Strategy: Upregulating ACSL4 sensitizes tumors to ferroptosis inducers (e.g., RSL3). Conversely, inhibiting ACSL4 protects healthy tissue from ischemic injury.

Target: Tafazzin (TAZ) & Mitochondrial Myopathy

In Barth Syndrome, the lack of functional TAZ prevents the formation of Tetralinoleoyl-Cardiolipin.

-

Therapeutic Goal: Gene therapy (AAV-TAZ) or small molecule stabilizers that can bypass TAZ to restore Linoleoyl-CoA incorporation into Cardiolipin.

-

Biomarker: The ratio of Monolysocardiolipin (MLCL) to Tetralinoleoyl-Cardiolipin (TLCL) is a direct readout of effective Linoleoyl-CoA utilization in the mitochondria.

References

-

ACSL4 and Ferroptosis: Doll, S., et al. (2017). ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition. Nature Chemical Biology.

-

LPCAT3 and Membrane Remodeling: Rong, X., et al. (2015). Fatty acyl-chain remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport.[6] eLife.[6]

-

Tafazzin and Cardiolipin: Schlame, M., & Ren, M. (2009). The role of cardiolipin in the structural organization of mitochondrial membranes. Biochimica et Biophysica Acta (BBA).

-

LC-MS/MS Method: Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs.[7][8] Analytical Chemistry.

-

4-HNE Formation: Zhong, H., & Yin, H. (2015). Role of lipid peroxidation derived 4-hydroxynonenal (4-HNE) in cancer: focusing on mitochondria. Redox Biology.

Sources

- 1. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structural basis for the phospholipid remodeling by lysophosphatidylcholine acyltransferase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress, challenges and perspectives of phospholipids metabolism in the LXR-LPCAT3 signaling pathway and its relation to NAFLD (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Current Knowledge on the Role of Cardiolipin Remodeling in the Context of Lipid Oxidation and Barth Syndrome [frontiersin.org]

- 5. Tafazzin-Mediated Cardiolipin Remodeling Controls Metabolic Stress Response and Effector Function of Inflammatory T Cells | bioRxiv [biorxiv.org]

- 6. Fatty acyl-chain remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport | eLife [elifesciences.org]

- 7. scite.ai [scite.ai]

- 8. researchgate.net [researchgate.net]

Molecular Mechanism of Linoleoyl-CoA in Phospholipid Biosynthesis

Executive Summary: The Architect of Membrane Fluidity

Linoleoyl-CoA (18:2-CoA) is not merely a metabolic intermediate; it is a structural architect of the eukaryotic membrane. While de novo synthesis (the Kennedy Pathway) establishes the bulk phospholipid (PL) pool, it is the remodeling of these lipids with Linoleoyl-CoA that dictates membrane fluidity, curvature, and bioactive potential.

This guide dissects the molecular machinery governing Linoleoyl-CoA incorporation, specifically focusing on the Lands Cycle and Cardiolipin remodeling . We analyze the kinetic dichotomy of LPCAT3 —which exhibits high capacity for Linoleoyl-CoA despite higher affinity for Arachidonoyl-CoA—and the thermodynamic remodeling driven by Tafazzin in the mitochondria. Finally, we translate these mechanisms into actionable experimental protocols and drug development strategies targeting ferroptosis and metabolic disorders.

Molecular Biochemistry & Kinetics[1][2]

Activation: The ACSL4 Gateway

Before incorporation, Linoleic Acid (LA) must be activated to its thioester form. Long-chain Acyl-CoA Synthetase 4 (ACSL4) is the critical gatekeeper here. While ACSL4 is often cited for its preference for Arachidonic Acid (AA), it is also the primary activator of LA in specific tissue contexts, feeding the remodeling pathways.

The Kinetic Paradox of LPCAT3

The incorporation of Linoleoyl-CoA into phosphatidylcholine (PC) is primarily catalyzed by Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) . A critical analysis of kinetic data reveals a "Kinetic Paradox" essential for understanding membrane composition.

Table 1: Kinetic Parameters of Human LPCAT3 Data synthesized from kinetic profiling of recombinant human LPCAT3.[1]

| Substrate (Acyl-CoA) | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Biological Implication |

| Linoleoyl-CoA (18:2) | 201.4 | 18,148 | 90.1 | High Capacity: Drives bulk remodeling of membrane fluidity. |

| Arachidonoyl-CoA (20:[1]4) | 71.6 | 6,247 | 87.3 | High Affinity: Prioritized incorporation for signaling precursors. |

| Oleoyl-CoA (18:[2][1]1) | 72.7 | 4,698 | 64.6 | Baseline remodeling. |

| Palmitoyl-CoA (16:[2][1][3]0) | 41.3 | 1,782 | 43.1 | Low turnover; saturated chains are rarely placed at sn-2. |

Insight: While LPCAT3 has a ~3-fold higher affinity (lower Km) for Arachidonoyl-CoA, its maximal velocity (Vmax) for Linoleoyl-CoA is nearly 3-fold higher. This suggests that under conditions of substrate abundance (e.g., dietary influx), LPCAT3 functions as a "bulk loader" for Linoleoyl-CoA, maintaining the high unsaturation index required for ER membrane fluidity, while tightly regulating the pool of free Arachidonic Acid.

Pathway 1: The Lands Cycle (Remodeling)[3]

The de novo Kennedy pathway produces PC species often containing mono-unsaturated or saturated chains at the sn-2 position. The Lands Cycle corrects this by de-acylating the sn-2 position (via PLA2) and re-acylating it with PUFAs.

Mechanism of Action

-

Hydrolysis: Phospholipase A2 (PLA2) cleaves the sn-2 acyl chain of PC, generating Lysophosphatidylcholine (LPC).

-

Re-acylation: LPCAT3 binds LPC and Linoleoyl-CoA. It transfers the linoleoyl moiety to the sn-2 hydroxyl of LPC, releasing CoA-SH.

-

Result: Formation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), a major structural lipid.

Visualization: The Lands Cycle

Figure 1: The Lands Cycle.[4] LPCAT3 utilizes Linoleoyl-CoA to remodel nascent PC into polyunsaturated species essential for membrane dynamics.

Pathway 2: Mitochondrial Cardiolipin Remodeling[6]

In the mitochondria, Linoleoyl-CoA plays a specialized role in the maturation of Cardiolipin (CL), the signature lipid of the inner mitochondrial membrane (IMM).

Tafazzin and Tetralinoleoyl-Cardiolipin (TLCL)

Nascent CL synthesized via the cytidine diphosphate-diacylglycerol pathway often contains mixed acyl chains. Mature CL in high-energy tissues (heart, skeletal muscle) is predominantly Tetralinoleoyl-Cardiolipin (TLCL) .

-

Mechanism: Transacylation.[5] Unlike LPCAT3, Tafazzin does not use Acyl-CoA directly. It transfers acyl chains between phospholipids (PC to Monolyso-CL).[5]

-

Thermodynamic Remodeling: Tafazzin lacks a rigid active site specificity. Instead, the reaction is driven by the lipid environment. Linoleoyl chains (18:2) induce a conical shape and negative curvature in the membrane, which is thermodynamically stable in the highly curved cristae of the IMM. Thus, the system "selects" for Linoleoyl-CoA incorporation into CL to minimize free energy.

Experimental Protocol: Microsomal Acyltransferase Assay

To validate Linoleoyl-CoA incorporation or screen drug candidates (e.g., LPCAT3 inhibitors), use this self-validating microsomal assay.

Principle

This assay measures the transfer of [1-14C]Linoleoyl-CoA to an LPC acceptor by microsomal fractions. The product ([14C]PC) is separated from the substrate via Thin Layer Chromatography (TLC) or HPLC.

Materials

-

Enzyme Source: Microsomes from HepG2 cells or mouse liver (20-50 μg protein).

-

Substrate 1: [1-14C]Linoleoyl-CoA (Specific Activity ~50 mCi/mmol).

-

Substrate 2: 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0-LPC).

-

Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mg/mL BSA (fatty acid free).

Workflow

-

Preparation: Sonicate LPC (200 μM final) in buffer to form micelles.

-

Incubation: Mix microsomes, LPC, and [14C]Linoleoyl-CoA (10-20 μM final) in a total volume of 100 μL.

-

Reaction: Incubate at 37°C for 5-10 minutes . (Note: LPCAT3 reaction is rapid; linearity is lost quickly).

-

Termination: Add 300 μL Chloroform:Methanol (1:2 v/v) to stop the reaction and extract lipids (Bligh & Dyer method).

-

Separation: Load organic phase onto Silica Gel 60 TLC plates. Develop in Chloroform:Methanol:Acetic Acid:Water (50:25:8:4).

-

Quantification: Expose to phosphorimager screen. The PC band (Rf ~0.3) represents incorporated Linoleoyl-CoA.[2]

Assay Visualization

Figure 2: Microsomal Acyltransferase Assay Workflow for measuring LPCAT3 activity.

Drug Development & Clinical Implications

Ferroptosis and Cancer Therapy

Ferroptosis is driven by the iron-dependent peroxidation of PUFA-containing phospholipids.[9]

-

Mechanism: ACSL4 and LPCAT3 are the "executors" of ferroptosis sensitivity. They enrich membranes with Linoleoyl- and Arachidonoyl-lipids.

-

Strategy:

-

Induction: In therapy-resistant cancers, upregulating LPCAT3 or supplementing with Linoleic Acid can sensitize cells to ferroptosis inducers (e.g., RSL3).

-

Inhibition: In ischemic injury (stroke/kidney failure), inhibiting ACSL4/LPCAT3 prevents the accumulation of oxidizable lipids, protecting tissue.

-

Metabolic Diseases

LPCAT3 deficiency in the liver reduces the secretion of VLDL (Very Low-Density Lipoprotein).

-

Mechanism: High levels of Linoleoyl-PC are required on the surface of lipid droplets for efficient lipidation of ApoB.

-

Target: Modulating LPCAT3 activity could be a strategy for managing hyperlipidemia, though the risk of hepatic steatosis (fatty liver) must be balanced.

Barth Syndrome

A rare X-linked disorder caused by TAFAZZIN mutations.[8]

-

Pathology: Failure to remodel CL with Linoleic acid leads to accumulation of Monolyso-CL and immature CL.

-

Consequence: Destabilized respiratory chain supercomplexes and cardiomyopathy.

-

Therapeutic Angle: Exogenous supplementation with Linoleic Acid or gene therapy to restore Tafazzin function.

References

-

Hishikawa, D., et al. (2008). "Discovery of a lysophospholipid acyltransferase family essential for membrane diversity." Proceedings of the National Academy of Sciences. Link

-

Zhao, Y., et al. (2008). "Identification and characterization of a major liver lysophosphatidylcholine acyltransferase." Journal of Biological Chemistry. Link

-

Rong, X., et al. (2015). "Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion." eLife.[10] Link

-

Schlame, M. (2013). "Cardiolipin remodeling and the function of tafazzin."[6] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link[6]

-

Dixon, S. J., et al. (2015). "Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death." ACS Chemical Biology. Link

-

UniProt Consortium. "LPCAT3 - Lysophospholipid acyltransferase 5." UniProtKB. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. Research progress, challenges and perspectives of phospholipids metabolism in the LXR-LPCAT3 signaling pathway and its relation to NAFLD (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism for Remodeling of the Acyl Chain Composition of Cardiolipin Catalyzed by Saccharomyces cerevisiae Tafazzin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Influence of Supplemental Dietary Linoleic Acid on Skeletal Muscle Contractile Function in a Rodent Model of Barth Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiolipin remodeling enables protein crowding in the inner mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Influence of Supplemental Dietary Linoleic Acid on Skeletal Muscle Contractile Function in a Rodent Model of Barth Syndrome [frontiersin.org]

- 9. mednexus.org [mednexus.org]

- 10. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Linoleoyl-CoA as a Substrate for Acyl-CoA: Cholesterol Acyltransferase (ACAT)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT), is a critical intracellular enzyme responsible for the esterification of cholesterol, a process fundamental to cellular homeostasis. By converting free cholesterol into inert cholesteryl esters, ACAT prevents the toxicity associated with cholesterol over-accumulation, facilitates the formation of lipid droplets for energy storage, and plays a key role in the assembly of lipoproteins. The enzyme utilizes long-chain fatty acyl-CoAs as its acyl donor, and its activity is profoundly influenced by the availability and type of these substrates. This technical guide provides a detailed examination of linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, as a substrate for the two ACAT isoforms, ACAT1 and ACAT2. We will explore the biochemical basis for isoform-specific substrate preference, detail robust methodologies for quantifying this interaction, and discuss the profound implications for cellular physiology and the pathogenesis of diseases such as atherosclerosis.

Foundational Principles: The ACAT-Mediated Esterification of Cholesterol

At the heart of cellular lipid management is the ACAT-catalyzed reaction, which occurs on the membrane of the endoplasmic reticulum (ER). This reaction ligates a fatty acid from a fatty acyl-CoA molecule to the 3-beta hydroxyl group of cholesterol, forming a highly nonpolar cholesteryl ester and releasing Coenzyme A (CoA).[1] This conversion is a pivotal control point in lipid metabolism for several reasons:

-

Mitigation of Free Cholesterol Toxicity: Free cholesterol can be cytotoxic at high concentrations in cellular membranes. Esterification effectively neutralizes this threat by sequestering cholesterol into cytoplasmic lipid droplets.[1][2]

-

Energy and Steroid Precursor Storage: Cholesteryl esters form the core of lipid droplets, which serve as reservoirs of neutral lipids. Upon demand, these esters can be hydrolyzed to release free cholesterol for membrane synthesis or as a precursor for steroid hormones.

-

Lipoprotein Assembly: In hepatocytes and intestinal enterocytes, the formation of cholesteryl esters is an obligatory step for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as Very Low-Density Lipoprotein (VLDL) and chylomicrons.[1][3]

Mammals express two distinct ACAT isoforms, encoded by the SOAT1 and SOAT2 genes, which exhibit different tissue distributions and functional roles.[4][5]

Table 1: Comparative Overview of ACAT1 and ACAT2 Isoforms

| Feature | ACAT1 (SOAT1) | ACAT2 (SOAT2) |

| Tissue Distribution | Ubiquitous; high levels in macrophages, adrenal glands, kidneys, and brain.[2][3] | Primarily restricted to the intestine and liver.[2][3] |

| Primary Function | Cellular cholesterol homeostasis, steroid hormone synthesis, foam cell formation in atherosclerosis.[3] | Dietary cholesterol absorption and packaging into chylomicrons; hepatic VLDL assembly.[3] |

| Substrate Preference | Strong preference for monounsaturated oleoyl-CoA (18:1).[2][6] | Broader specificity; utilizes oleoyl-CoA (18:1) and polyunsaturated fatty acyl-CoAs like linolenoyl-CoA (18:3).[7] |

Linoleoyl-CoA: Biosynthesis and Role as an ACAT Substrate

Linoleic acid (18:2n-6) is an essential fatty acid that cannot be synthesized by mammals and must be obtained from the diet. For it to become metabolically active, it must first be converted to its thioester derivative, linoleoyl-CoA.

2.1. Biosynthesis of Linoleoyl-CoA The activation of linoleic acid is the first committed step in its metabolism and is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs), primarily located on the outer mitochondrial membrane and the ER.[8] This ATP-dependent reaction ensures the fatty acid is primed for subsequent metabolic pathways, including esterification by ACAT.[8]

2.2. Isoform-Specific Utilization of Linoleoyl-CoA A critical area of investigation for drug development is the differential substrate specificity of the ACAT isoforms. While both enzymes can use a variety of long-chain fatty acyl-CoAs, they exhibit distinct preferences.

-

ACAT1: Extensive in vitro studies using recombinant ACAT1 have demonstrated a clear preference for the monounsaturated oleoyl-CoA (18:1) over saturated fatty acyl-CoAs like stearoyl-CoA (18:0).[6] Its activity with polyunsaturated substrates like linoleoyl-CoA is significantly lower compared to oleoyl-CoA.[6] The recently resolved cryo-electron microscopy structure of human ACAT1 provides a compelling structural basis for this preference. Oleoyl-CoA enters a hydrophobic C-tunnel leading to the active site, and the cis-double bond at the Δ9 position induces a bend that is sterically favored within the tunnel.[6] More highly unsaturated or saturated fatty acyl-CoAs do not fit as optimally, thereby explaining the lower catalytic efficiency.[6]

-

ACAT2: In contrast, ACAT2 displays a more promiscuous substrate profile. Studies using cells expressing ACAT2, such as HepG2 human hepatocytes, show that this isoform can efficiently utilize both oleoyl-CoA and polyunsaturated fatty acyl-CoAs, including linolenoyl-CoA.[7] This broader specificity has significant physiological consequences, particularly in the liver, where it influences the fatty acid composition of cholesteryl esters packaged into VLDL particles.

Methodologies for Assessing ACAT Activity with Linoleoyl-CoA

To accurately characterize the role of linoleoyl-CoA as an ACAT substrate, robust and validated experimental systems are essential. The choice of assay depends on whether the goal is to determine intrinsic enzymatic parameters or to assess the overall pathway in a physiological context.

3.1. In Vitro Microsomal ACAT Activity Assay This cell-free assay is the gold standard for determining the kinetic parameters and substrate specificity of ACAT. The causality is direct: by providing defined substrates to an enzyme-enriched membrane preparation, one can directly measure the catalytic output, minimizing confounding variables from other cellular processes.

Experimental Protocol:

-

Microsome Preparation:

-

Culture cells of interest (e.g., CHO cells stably overexpressing human ACAT1 or ACAT2, or THP-1 macrophages for endogenous ACAT1).

-

Harvest cells and homogenize in a hypotonic buffer containing protease inhibitors.

-

Perform differential centrifugation: a low-speed spin to pellet nuclei and debris, followed by a high-speed ultracentrifugation (~100,000 x g) to pellet the microsomal fraction (ER-enriched).

-

Resuspend the microsomal pellet in an appropriate assay buffer and determine protein concentration (e.g., via BCA assay).

-

-

Assay Reaction:

-

In a microfuge tube, combine microsomal protein (typically 10-50 µg) with assay buffer.

-

Add the cholesterol substrate. Causality Note: Cholesterol is insoluble in aqueous buffer and must be presented to the membrane-bound enzyme in a bioavailable form. This is typically achieved by pre-complexing it with bovine serum albumin (BSA) or incorporating it into artificial liposomes.

-

Initiate the reaction by adding the acyl-CoA substrate, which includes a radiolabeled tracer, such as [1-14C]linoleoyl-CoA (final concentration typically 10-50 µM). For comparison, parallel reactions should be run with [1-14C]oleoyl-CoA.

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding 2:1 (v/v) chloroform:methanol to extract the lipids (Bligh-Dyer method).

-

Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto a silica Thin-Layer Chromatography (TLC) plate. Include standards for cholesterol and cholesteryl oleate/linoleate.

-

Develop the TLC plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate the neutral lipids.

-

-

Quantification:

-

Visualize the lipid spots (e.g., with iodine vapor).

-

Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.

-

Add scintillation cocktail and quantify the incorporated radioactivity using a liquid scintillation counter.

-

Express activity as pmol of cholesteryl ester formed per mg of microsomal protein per minute.

-

Self-Validating System: This protocol must include:

-

Negative Control 1 (No Enzyme): A reaction with buffer instead of microsomes to account for non-enzymatic esterification.

-

Negative Control 2 (Inhibitor): A reaction including a known, potent ACAT inhibitor to confirm the measured activity is ACAT-specific.

-

Positive Control: A reaction using oleoyl-CoA, the preferred substrate for ACAT1, to ensure the enzyme preparation is active.

3.2. Whole-Cell Metabolic Labeling Assay This assay measures ACAT activity within its native cellular environment, providing a more physiologically relevant, albeit less direct, assessment. It accounts for the entire pathway, from fatty acid uptake and activation to esterification.

Experimental Protocol:

-

Cell Culture and Labeling:

-

Plate cells (e.g., THP-1 macrophages) and allow them to adhere.

-

Incubate the cells in media containing [14C]linoleic acid complexed to BSA for a period of 2-6 hours. The fatty acid will be taken up by the cells and endogenously converted to [14C]linoleoyl-CoA.

-

-

Lipid Extraction and Analysis:

-

Wash cells thoroughly with PBS to remove unincorporated label.

-

Lyse the cells and extract total lipids using the Bligh-Dyer method as described above.

-

-

Quantification:

-

Separate and quantify the resulting [14C]cholesteryl linoleate using TLC and scintillation counting, identical to the microsomal assay protocol.

-

Results are typically expressed as a percentage of total incorporated radioactivity that is converted to cholesteryl esters.

-

Table 2: Comparison of Primary ACAT Activity Assays

| Parameter | Microsomal Assay (In Vitro) | Whole-Cell Assay (In Situ) |

| Principle | Measures direct enzymatic conversion using isolated ER membranes and defined substrates. | Measures metabolic flux through the entire esterification pathway in intact cells. |

| Pros | High control, allows for kinetic analysis (Km, Vmax), directly assesses enzyme-substrate interaction. | High physiological relevance, accounts for substrate uptake and activation. |

| Cons | Lacks cellular context, requires ultracentrifugation, substrate presentation can be artificial. | Indirect, results can be influenced by upstream processes (ACSL activity, fatty acid transport). |

Implications for Atherosclerosis and Drug Discovery

The substrate specificity of ACAT has profound implications for disease pathology and therapeutic intervention.

4.1. Atherosclerosis Atherosclerosis is characterized by the accumulation of cholesteryl esters within macrophages in the arterial wall, leading to the formation of "foam cells".[1][9] Since ACAT1 is the dominant isoform in macrophages, its preference for oleoyl-CoA suggests that cholesteryl oleate is a major component of these lesions. However, the cellular pool of fatty acyl-CoAs is diverse. High dietary intake of linoleic acid can increase the intracellular concentration of linoleoyl-CoA, making it a more available substrate for ACAT1, even if it is not the preferred one.[10] This could alter the composition of the stored cholesteryl esters, potentially impacting the stability and inflammatory properties of the atherosclerotic plaque.

4.2. Drug Development ACAT inhibitors were once considered promising therapies for lowering plasma cholesterol and preventing atherosclerosis.[3] However, broad-spectrum inhibitors that target both ACAT1 and ACAT2 failed in clinical trials, some even showing adverse effects.[6][11] This has shifted focus toward developing isoform-specific inhibitors.

A deep understanding of substrate-enzyme interactions is paramount for this effort.

-

Target Validation: Knowing that ACAT1 prefers oleoyl-CoA while ACAT2 has a broader profile allows for the design of more specific high-throughput screens. For instance, an assay could screen for compounds that inhibit ACAT1 activity with oleoyl-CoA but have minimal effect on ACAT2 activity with linoleoyl-CoA.

-

Mechanism of Action: The structural insights into the ACAT1 substrate tunnel suggest that inhibitors could be designed to compete with oleoyl-CoA by mimicking its specific bent conformation, a strategy that would be less effective against the potentially different substrate-binding pocket of ACAT2.

Conclusion

Linoleoyl-CoA is a competent but generally less preferred substrate for ACAT1 compared to oleoyl-CoA, a preference dictated by the structural constraints of the enzyme's acyl-CoA binding tunnel. In contrast, ACAT2 exhibits greater flexibility in its utilization of polyunsaturated fatty acyl-CoAs. This isoform-specific differential has significant consequences for the composition of cholesteryl esters in various tissues, impacting processes from VLDL secretion to foam cell formation. For researchers and drug developers, a thorough understanding of this dynamic, supported by robust methodologies like the microsomal and whole-cell assays described herein, is essential for dissecting the complexities of cholesterol metabolism and designing next-generation therapeutics that can precisely target the enzymatic drivers of cardiometabolic disease.

References

-

Chang, T. Y., Li, B. L., Chang, C. C., & Urano, Y. (2009). Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators. Journal of lipid research, 50 Suppl(Suppl), S108–S113. [Link]

-

Rogers, M. A., Liu, J., & Song, B. L. (2021). Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era. Metabolites, 11(8), 548. [Link]

-

Burnett, J. R., Wilcox, L. J., Telford, D. E., Kleinstiver, P. W., Barrett, P. H., Newton, R. S., & Huff, M. W. (2003). Differential modulation of ACAT1 and ACAT2 transcription and activity by long chain free fatty acids in cultured cells. Biochimica et biophysica acta, 1634(2), 75–85. [Link]

-

ResearchGate. (n.d.). Inhibition of ACAT-1 and ACAT-2 by various fatty acid anilide derivatives. Retrieved February 9, 2026, from [Link]

-

Joyce, C. W., Shelness, G. S., & Rudel, L. L. (2003). ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane. Journal of Biological Chemistry, 278(35), 32804–32812. [Link]

-

Reactome Pathway Database. (n.d.). Activation of linoleic acid to linoleoyl-CoA. Retrieved February 9, 2026, from [Link]

-

Buhman, K. F., Accad, M., & Farese, R. V., Jr. (2000). Mammalian acyl-CoA:cholesterol acyltransferases. Biochimica et biophysica acta, 1529(1-3), 142–154. [Link]

-

Thiele, C., & Huttal, L. (2020). Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures. Frontiers in Cell and Developmental Biology, 8, 580. [Link]

-

Parini, P., Davis, M., Laskar, A., & Eriksson, M. (2006). Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies. Biochemical Journal, 393(Pt 3), 737–745. [Link]

-

Wikipedia. (n.d.). Sterol O-acyltransferase. Retrieved February 9, 2026, from [Link]

-

Thiele, C., & Huttal, L. (2020). Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures. Frontiers in Cell and Developmental Biology, 8, 580. [Link]

-

Huth, K. C., & Park, Y. (2021). The Effects of Linoleic Acid Consumption on Lipid Risk Markers for Cardiovascular Disease in Healthy Individuals: A Review of Human Intervention Trials. Nutrients, 13(1), 209. [Link]

-

Hiltunen, J. K., & Kunau, W. H. (1982). Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A. The Journal of biological chemistry, 257(23), 14094–14099. [Link]

-

ResearchGate. (2025). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. [Link]

-

Moore, K. J., & Tabas, I. (2011). Macrophages in the pathogenesis of atherosclerosis. Cell, 145(3), 341–355. [Link]

-

ResearchGate. (2025). The impact of acyl-CoA:cholesterol transferase (ACAT) inhibitors on biophysical membrane properties depends on membrane lipid composition. [Link]

-

Lee, J. H., O'Keefe, J. H., & Lavie, C. J. (2005). Linoleic acid-rich fats reduce atherosclerosis development beyond its oxidative and inflammatory stress-increasing effect in apolipoprotein E-deficient mice in comparison with saturated fatty acid-rich fats. The British journal of nutrition, 94(6), 896–901. [Link]

-

León, L. G., & unifying, A. (2005). Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) inhibitors as hypolipidemic and antiatherosclerosis drugs. Pharmacological research, 51(6), 483–492. [Link]

Sources

- 1. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]

- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential modulation of ACAT1 and ACAT2 transcription and activity by long chain free fatty acids in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | Activation of linoleic acid to linoleoyl-CoA [reactome.org]

- 9. The Role of Lipids and Lipoproteins in Atherosclerosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Linoleic acid-rich fats reduce atherosclerosis development beyond its oxidative and inflammatory stress-increasing effect in apolipoprotein E-deficient mice in comparison with saturated fatty acid-rich fats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Impact of Linoleoyl-CoA Accumulation on Cellular Insulin Sensitivity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin resistance is a primary contributor to the pathogenesis of type 2 diabetes and metabolic syndrome. A growing body of evidence implicates the intracellular accumulation of specific lipid metabolites in the disruption of insulin signaling. Among these, long-chain fatty acyl-CoAs (LCA-CoAs), the activated forms of fatty acids, have emerged as critical signaling molecules and metabolic intermediates that can impair cellular insulin sensitivity. This technical guide provides an in-depth exploration of the mechanisms by which the accumulation of a specific and highly abundant polyunsaturated fatty acyl-CoA, linoleoyl-CoA (C18:2-CoA), contributes to cellular insulin resistance. We will dissect the molecular pathways from the activation of linoleic acid to the downstream inhibition of insulin receptor signaling, detail robust experimental protocols for investigating these phenomena, and discuss the implications for therapeutic drug development.

Introduction: The Central Role of Lipid Metabolites in Insulin Resistance

The prevailing hypothesis for lipid-induced insulin resistance centers on the accumulation of bioactive lipid species within insulin-sensitive tissues such as the liver, skeletal muscle, and adipose tissue.[1][2] While traditionally, triglycerides were viewed as the primary culprits, it is now understood that intermediary metabolites, particularly diacylglycerols (DAGs) and ceramides, are the more direct instigators of insulin signaling disruption.[3][4][5]

Long-chain acyl-CoAs, including linoleoyl-CoA, are the requisite precursors for the synthesis of these more complex lipids.[6] They are formed when free fatty acids entering the cell are esterified with coenzyme A, a reaction catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSLs).[7] Under conditions of nutrient excess, such as those modeled by a high-fat diet, the intracellular pool of LCA-CoAs expands, driving their flux into non-oxidative pathways, including the synthesis of DAG and ceramides, thereby initiating the cascade of events that leads to insulin resistance.[4][6]

Molecular Mechanism: How Linoleoyl-CoA Drives Insulin Insensitivity

The accumulation of linoleoyl-CoA is not a passive event; it actively contributes to the attenuation of insulin signaling through two primary, interconnected pathways: the Diacylglycerol-Protein Kinase C (DAG-PKC) axis and the ceramide synthesis pathway.

The Diacylglycerol (DAG) - Protein Kinase C (PKC) Axis

The most well-established mechanism of lipid-induced insulin resistance involves the activation of novel protein kinase C (PKC) isoforms by DAG.[3][4][5] Linoleoyl-CoA serves as a key substrate for the synthesis of the sn-1,2-DAG species that are potent activators of these kinases.[8]

The process unfolds as follows:

-

Activation of Linoleic Acid: Extracellular linoleic acid is transported into the cell and activated to linoleoyl-CoA by ACSL enzymes.[7]

-

Synthesis of DAG: Linoleoyl-CoA is incorporated into the glycerol backbone to form DAG.

-

PKC Translocation and Activation: The accumulation of specific DAG species in the cell membrane recruits and activates novel PKC isoforms. In the liver, the primary isoform implicated is PKCε (epsilon) , while in skeletal muscle, it is PKCθ (theta) .[3][9]

-

Inhibition of Insulin Receptor Substrate (IRS): Activated PKCε/θ are serine/threonine kinases. They phosphorylate the Insulin Receptor Substrate 1 (IRS-1) at inhibitory serine residues (e.g., Ser307).[10]

-

Blocking Downstream Signaling: This inhibitory serine phosphorylation prevents the necessary tyrosine phosphorylation of IRS-1 by the insulin receptor kinase.[3][10] Consequently, the docking of phosphatidylinositol 3-kinase (PI3K) to IRS-1 is blocked, halting the downstream signaling cascade.

-

Impaired Glucose Uptake: The failure to activate the PI3K-Akt pathway prevents the translocation of the glucose transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissue, leading to impaired glucose uptake and cellular insulin resistance.[9]

The Ceramide Synthesis Pathway

Linoleoyl-CoA is also a substrate for the de novo synthesis of ceramides, another class of lipids strongly implicated in insulin resistance.[11][12] Ceramide synthases (CerS) catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA, such as linoleoyl-CoA, to form dihydroceramide, which is then desaturated to ceramide.[11][13]

Accumulated ceramides can interfere with insulin signaling by:

-

Inhibiting Akt: Ceramides can directly or indirectly lead to the dephosphorylation and inactivation of Akt, a central node in the insulin signaling cascade.

-

Promoting Inflammation: Ceramides can activate inflammatory pathways, which in turn contribute to insulin resistance through various mechanisms, including the activation of stress kinases that inhibit IRS-1.

Quantitative Analysis of Linoleoyl-CoA Accumulation

A key step in validating the role of linoleoyl-CoA in a model of insulin resistance is to quantify its intracellular concentration. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[14][15] Studies in animal models of diet-induced obesity and insulin resistance have shown a significant increase in the hepatic content of total long-chain acyl-CoAs.

| Acyl-CoA Species | Control Diet (pmol/mg protein) | High-Fat Diet (pmol/mg protein) | Fold Change |

| Palmitoyl-CoA (C16:0) | ~3.5 | ~4.5 | ~1.3x |

| Stearoyl-CoA (C18:0) | ~1.8 | ~2.5 | ~1.4x |

| Oleoyl-CoA (C18:1) | ~2.0 | ~3.0 | ~1.5x |

| Linoleoyl-CoA (C18:2) | ~0.8 | ~1.2 | ~1.5x |

| Total LCACoA | ~9.5 | ~12.5 | ~1.3x |

| Table 1: Representative changes in hepatic long-chain acyl-CoA concentrations in mice fed a high-fat diet versus a control diet. Data are illustrative and compiled based on trends reported in the literature.[4] |

Experimental Protocols for Assessing Cellular Insulin Sensitivity

To investigate the impact of linoleoyl-CoA on insulin sensitivity, a series of well-defined cellular assays are required. Here, we provide step-by-step methodologies for inducing insulin resistance with linoleic acid and assessing the downstream consequences.

Experimental Workflow Overview

Protocol: Quantification of Intracellular Linoleoyl-CoA by LC-MS/MS

This protocol is adapted from established methods for acyl-CoA extraction and analysis.[4][16]

A. Materials

-

Cell culture plates (6-well or 10 cm dishes)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Acetonitrile (ACN), HPLC grade

-

Ammonium hydroxide (NH₄OH)

-

Internal standards (e.g., C17:0-CoA)

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer

B. Procedure

-

Cell Lysis and Extraction:

-

Aspirate media and wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold extraction solvent (e.g., ACN:H₂O 2:1 v/v) containing internal standards to each well.

-

Scrape cells and collect the lysate in a microcentrifuge tube.

-

Vortex vigorously for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

-

Sample Reconstitution:

-

Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 95:5 Water:ACN with 10 mM NH₄OH).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Elute with a gradient of mobile phase A and mobile phase B (95:5 ACN:Water with 10 mM NH₄OH).

-

Detect linoleoyl-CoA using Multiple Reaction Monitoring (MRM) in positive ion mode. The transition for linoleoyl-CoA is typically m/z 1032.6 → 525.6.

-

Quantify by comparing the peak area of endogenous linoleoyl-CoA to the peak area of the internal standard.

-

Protocol: 2-NBDG Glucose Uptake Assay

This non-radioactive assay uses a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose import.[14][17]

A. Materials

-

Cells cultured in 24- or 96-well plates

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

2-NBDG stock solution (10 mM in DMSO)

-

Insulin (10 µM stock)

-

Flow cytometer or fluorescence plate reader (Ex/Em ~485/535 nm)

B. Procedure

-

Serum Starvation:

-

Wash cells with PBS.

-

Incubate cells in serum-free medium for 3-4 hours.

-

-

Insulin Stimulation:

-

Aspirate starvation medium and replace with KRB buffer.

-

Add insulin to a final concentration of 100 nM to the appropriate wells. Incubate for 30 minutes at 37°C. Include a no-insulin control.

-

-

Glucose Uptake:

-

Add 2-NBDG to a final concentration of 100 µM to all wells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Measurement:

-

Aspirate the 2-NBDG solution and wash cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

-

Lyse cells in an appropriate buffer.

-

Measure the fluorescence intensity using a plate reader. Normalize the fluorescence signal to the protein content of each well.

-

Protocol: Western Blot for Phospho-Akt (Ser473)

This protocol assesses the phosphorylation status of Akt, a key downstream effector of insulin signaling.[18]

A. Materials

-

Cells cultured and treated as described above

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

B. Procedure

-

Protein Extraction:

-

After insulin stimulation, lyse cells on ice with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary anti-p-Akt (Ser473) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total Akt as a loading control.

-

Quantify band intensity and express results as the ratio of p-Akt to total Akt.

-

Therapeutic Implications and Drug Development

The central role of linoleoyl-CoA in driving insulin resistance makes its metabolic pathways attractive targets for therapeutic intervention. The goal is to reduce the intracellular concentration of linoleoyl-CoA or its downstream metabolites, DAG and ceramides.

Targeting Acyl-CoA Synthetases (ACSLs)

Inhibiting the ACSL enzymes that activate linoleic acid is a direct strategy to lower the intracellular linoleoyl-CoA pool.

-

Triacsin C: This fungal metabolite is a well-characterized inhibitor of several ACSL isoforms.[19] Studies have shown that treatment with Triacsin C can reduce lipid accumulation and improve metabolic parameters.[20] However, its lack of isoform specificity and potential for off-target effects present challenges for clinical development.[21]

Modulating Fatty Acid Desaturases (FADS)

The enzymes FADS1 (delta-5 desaturase) and FADS2 (delta-6 desaturase) are critical for the metabolism of linoleic acid into other polyunsaturated fatty acids.[22] Genetic variations in the FADS gene cluster are associated with altered fatty acid profiles and risk of insulin resistance.[6][23]

-

FADS Inhibitors: The development of specific inhibitors for FADS1 and FADS2 is an active area of research.[22][24] By modulating the downstream metabolism of linoleoyl-CoA, it may be possible to shift the balance of lipid metabolites towards species that are less detrimental to insulin signaling. For instance, inhibiting FADS2 could prevent the conversion of linoleic acid to pro-inflammatory arachidonic acid.[22]

Conclusion and Future Directions

The accumulation of linoleoyl-CoA is a key metabolic event that contributes significantly to the development of cellular insulin resistance. By serving as a substrate for the synthesis of signaling lipids like diacylglycerol and ceramides, it activates stress-activated kinases that ultimately sever the connection between the insulin receptor and its downstream metabolic effects. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these mechanisms and to evaluate the efficacy of novel therapeutic compounds.

Future research should focus on developing isoform-specific inhibitors for ACSL and FADS enzymes to allow for more precise modulation of fatty acid metabolism. Furthermore, a deeper understanding of the specific DAG and ceramide species generated from linoleoyl-CoA and their relative contributions to PKC activation will be crucial for designing targeted interventions. As our understanding of the intricate links between lipid metabolism and insulin signaling expands, the pathways governing linoleoyl-CoA metabolism will undoubtedly remain a high-priority area for the development of next-generation therapies for type 2 diabetes and related metabolic disorders.

References

-

The FADS1 genotypes modify the effect of linoleic acid-enriched diet on adipose tissue inflammation via pro-inflammatory eicosanoid metabolism. (2022). PMC. [Link]

-

Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans. (2014). PNAS. [Link]

-

The Role of Acyl-CoA Synthetase 1 in Bioactive Lipid Accumulation and the Development of Hepatic Insulin Resistance. (2024). MDPI. [Link]

-

Inhibition of insulin sensitivity by free fatty acids requires activation of multiple serine kinases in 3T3-L1 adipocytes. (2005). PubMed. [Link]

-

Hepatocyte-Specific Fads1 Overexpression Attenuates Western Diet-Induced Metabolic Phenotypes in a Rat Model. (2024). MDPI. [Link]

-

What are FADS2 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Triacsin C induces the regression of LDs. HuH7 cells were cultured for.... ResearchGate. [Link]

-

Influence of Fatty Acid Desaturase Enzyme-1 Gene (FADS-1) Polymorphism on Serum Polyunsaturated Fatty Acids Levels, Desaturase Enzymes, Lipid Profile, and Glycemic Control Parameters in Newly Diagnosed Diabetic Mellitus Patients. (2024). PMC. [Link]

-

Differential regulation of FADS2 by EZH2 reveals a metabolic vulnerability in ovarian cancer treatment. (2024). PMC. [Link]

-

Hepatic Insulin Resistance and Steatosis in Metabolic Dysfunction-Associated Steatotic Liver Disease: New Insights into Mechanisms and Clinical Implications. (2024). PubMed Central. [Link]

-

Dietary combination of sucrose and linoleic acid increases intramyocellular lipid and impairs muscle strength in female Zucker diabetic fatty rats. (2022). PMC. [Link]

-

Ceramide synthases at the centre of sphingolipid metabolism and biology. (2012). PMC. [Link]

-

Hepatic Lipidomics and Molecular Imaging in a Murine Non-Alcoholic Fatty Liver Disease Model. NIH. [Link]

-

Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. (2020). PubMed. [Link]

-

Triacsin C reduces lipid droplet formation and induces mitochondrial biogenesis in primary rat hepatocytes. (2017). PubMed. [Link]

-

CERAMIDE IS METABOLIZED TO ACYLCERAMIDE AND STORED IN LIPID DROPLETS. (2018). PMC. [Link]

-

Linoleic Acid-Enriched Diet Increases Mitochondrial Tetralinoleoyl Cardiolipin, OXPHOS Protein Levels, and Uncoupling in Interscapular Brown Adipose Tissue during Diet-Induced Weight Gain. (2022). PMC. [Link]

-

Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. (2006). PMC. [Link]

-

High-Carbohydrate Diet Consumption Poses a More Severe Liver Cholesterol Deposition than a High-Fat and High-Calorie Diet in Mice. MDPI. [Link]

-

Protein Profiling of a Cellular Model of NAFLD by Advanced Bioanalytical Approaches. MDPI. [Link]

-

The ACS inhibitor triacsin C markedly alters fatty acid partitioning in.... ResearchGate. [Link]

-

Understanding the Pathogenesis of Insulin Resistance in Non-Alcoholic and Alcoholic Liver Diseases. (2013). JSciMed Central. [Link]

-

Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. (2020). PMC. [Link]

-

Substrate specificities of ceramide synthases toward sphingoid bases..... ResearchGate. [Link]

-

Molecular mechanisms involved in hepatic steatosis and insulin resistance. (2013). PMC. [Link]

-

Diacylglycerol. (1999). NCBI Bookshelf. [Link]

-

Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease. (2023). PMC. [Link]

-

Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein. (2017). PMC. [Link]

-

Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. ResearchGate. [Link]

-

The effect of FADS2 gene rs174583 polymorphism on desaturase activities, fatty acid profile, insulin resistance, biochemical indices, and incidence of type 2 diabetes. (2018). NIH. [Link]

-

Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation. (2012). PMC. [Link]

-

A Comprehensive Analysis of Liver Lipidomics Signature in Adults with Metabolic Dysfunction-Associated Steatohepatitis—A Pilot Study. MDPI. [Link]

-

The Effect of High-Fat Diet on Intramyocellular Lipid Content in Healthy Adults. (2022). The Journal of Nutrition. [Link]

-

Insulin Resistance, Non-Alcoholic Fatty Liver Disease and Type 2 Diabetes Mellitus: Clinical and Experimental Perspective. (2024). Diabetes & Metabolism Journal. [Link]

-

Structural basis of the mechanism and inhibition of a human ceramide synthase. (2023). PMC. [Link]

-

Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance. (2011). PMC. [Link]

-

Fatty acid–induced NLRP3-ASC inflammasome activation interferes with insulin signaling. (2011). Nature Immunology. [Link]

-

Delta-6-desaturase (FADS2) inhibition and omega-3 fatty acids in skeletal muscle protein turnover. (2019). NIH. [Link]

Sources

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. Molecular mechanisms involved in hepatic steatosis and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Acyl-CoA Synthetase 1 in Bioactive Lipid Accumulation and the Development of Hepatic Insulin Resistance [mdpi.com]

- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Fatty Acid Desaturase Enzyme-1 Gene (FADS-1) Polymorphism on Serum Polyunsaturated Fatty Acids Levels, Desaturase Enzymes, Lipid Profile, and Glycemic Control Parameters in Newly Diagnosed Diabetic Mellitus Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of insulin sensitivity by free fatty acids requires activation of multiple serine kinases in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Linoleic Acid-Enriched Diet Increases Mitochondrial Tetralinoleoyl Cardiolipin, OXPHOS Protein Levels, and Uncoupling in Interscapular Brown Adipose Tissue during Diet-Induced Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effect of FADS2 gene rs174583 polymorphism on desaturase activities, fatty acid profile, insulin resistance, biochemical indices, and incidence of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Triacsin C reduces lipid droplet formation and induces mitochondrial biogenesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. What are FADS2 inhibitors and how do they work? [synapse.patsnap.com]

- 23. The FADS1 genotypes modify the effect of linoleic acid-enriched diet on adipose tissue inflammation via pro-inflammatory eicosanoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Differential regulation of FADS2 by EZH2 reveals a metabolic vulnerability in ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction Between Linoleoyl-CoA and Fatty Acid Binding Proteins (FABPs)

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Foreword: Unraveling a Critical Intracellular Dialogue

In the intricate landscape of cellular lipid metabolism and signaling, the dialogue between fatty acyl-CoAs and their chaperones is of paramount importance. Among these, the interaction between linoleoyl-CoA, a key polyunsaturated fatty acyl-CoA, and the family of Fatty Acid Binding Proteins (FABPs) represents a crucial nexus. This guide provides a comprehensive technical overview of this interaction, from its fundamental biochemical underpinnings to the advanced methodologies employed in its investigation. As we delve into the structural nuances, kinetic parameters, and physiological consequences of this partnership, we aim to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate this exciting field. Our focus remains on the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system for generating robust and reliable data.

The Interlocutors: A Profile of Linoleoyl-CoA and Fatty Acid Binding Proteins

Linoleoyl-CoA: More Than a Metabolic Intermediate

Linoleoyl-CoA is the activated form of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1][2] Its thioesterification to Coenzyme A, a process catalyzed by long-chain acyl-CoA synthetases (ACSLs), is the first committed step in its metabolic journey.[2] This activation renders the otherwise inert fatty acid reactive and poised for participation in a variety of cellular processes.[2]

Beyond its canonical role in β-oxidation for energy production and as a substrate for the synthesis of complex lipids like phospholipids and triglycerides, linoleoyl-CoA is emerging as a significant player in cellular signaling.[1] It influences inflammatory pathways and cell proliferation, underscoring the importance of its precise intracellular trafficking and availability, a role largely orchestrated by FABPs.[1]

Fatty Acid Binding Proteins (FABPs): The Cellular Chaperones

Fatty Acid Binding Proteins (FABPs) are a family of small, approximately 14-15 kDa, intracellular proteins that are abundant in various tissues.[3] In humans, ten isoforms have been identified, each with a tissue-specific expression pattern, although some overlap exists.[3] These proteins act as chaperones, binding to hydrophobic ligands like long-chain fatty acids and their CoA derivatives, thereby facilitating their transport through the aqueous cytoplasm.[3][4]

All FABPs share a conserved three-dimensional structure, characterized by a 10-stranded anti-parallel β-barrel that forms a binding cavity for the ligand.[5] Despite this structural similarity, subtle differences in their amino acid sequences lead to variations in ligand selectivity, binding affinity, and mechanism of action among the different isoforms.[4][5] This diversity suggests distinct physiological roles for each FABP type.[6]

The Core Interaction: Binding Kinetics and Structural Dynamics

The interaction between linoleoyl-CoA and FABPs is a dynamic process governed by the principles of protein-ligand binding. Understanding the thermodynamics and structural consequences of this interaction is fundamental to deciphering its biological significance.

Thermodynamics of Binding: A Quantitative Perspective

The affinity of FABPs for their ligands can be quantified by the dissociation constant (Kd), a measure of the concentration of ligand at which half of the protein binding sites are occupied. While the binding of fatty acids to FABPs is generally characterized by high affinity, the binding of acyl-CoAs, including linoleoyl-CoA, has been shown to be isoform-specific. For instance, liver FABP (L-FABP or FABP1) has been demonstrated to bind oleoyl-CoA with a Kd in the micromolar range, suggesting a physiologically relevant interaction.[7][8] Studies have indicated that L-FABP possesses two binding sites for fatty acyl-CoAs.[8]

Table 1: Representative Binding Affinities of Acyl-CoAs to FABP Isoforms

| FABP Isoform | Ligand | Dissociation Constant (Kd) | Experimental Method |

| L-FABP (rat) | Oleoyl-CoA | 3-14 µM | Fluorescence Assay |

| L-FABP (rat) | Oleoyl-CoA | ~5 µM | Lipidex 1000 Assay |

| I-FABP (rat) | Oleoyl-CoA | Lower affinity than L-FABP | Fluorescence Assay |

Note: Data for linoleoyl-CoA specifically is less abundant in publicly available literature, with oleoyl-CoA often used as a representative long-chain acyl-CoA. The principles and methodologies are directly applicable.

Structural Choreography: Conformational Changes Upon Binding

While the overall β-barrel structure of FABPs remains largely unchanged upon ligand binding, subtle but significant conformational changes occur, particularly in the portal region.[6][9] This region, comprising two α-helices and connecting loops, is thought to act as a gate, controlling ligand entry and exit.[10] These ligand-induced conformational shifts are not merely for sequestration but are critical for mediating downstream protein-protein and protein-membrane interactions, thereby dictating the functional outcome of ligand binding.[6][11] For example, specific ligand binding can influence the interaction of FABPs with membranes and even their translocation to the nucleus to modulate gene expression.[12][13][14]

Investigating the Interaction: A Methodological Toolkit

A multi-faceted experimental approach is essential for a comprehensive understanding of the linoleoyl-CoA-FABP interaction. Here, we detail key methodologies, emphasizing the rationale behind their application.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Rationale: ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[15][16] It is considered the gold standard for determining the thermodynamic parameters of an interaction, as it provides a complete thermodynamic profile in a single experiment without the need for labeling or immobilization.[15][17]

Experimental Protocol: ITC Analysis of Linoleoyl-CoA Binding to an FABP

-

Protein Preparation: Express and purify the FABP of interest to >95% homogeneity. Dialyze the protein extensively against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Ligand Preparation: Prepare a stock solution of linoleoyl-CoA in the same dialysis buffer. The concentration should be accurately determined.

-

ITC Experiment:

-

Load the purified FABP into the sample cell of the ITC instrument.

-

Load the linoleoyl-CoA solution into the injection syringe.

-

Perform a series of injections of linoleoyl-CoA into the FABP solution while monitoring the heat changes.

-

-

Data Analysis: Integrate the heat signals from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Self-Validation: The consistency of the stoichiometry with the expected number of binding sites and the quality of the fit of the binding model to the experimental data provide internal validation of the results.

Fluorescence-Based Assays: A Versatile and Sensitive Approach

Rationale: Fluorescence-based assays offer high sensitivity and are amenable to high-throughput screening.[18][19] These assays can be designed in a direct binding format, using a fluorescently labeled ligand, or in a competitive format, where an unlabeled ligand competes with a fluorescent probe.

Experimental Protocol: Competitive Fluorescence Polarization (FP) Assay

-

Probe Selection: Utilize a fluorescently labeled fatty acid (e.g., BODIPY-stearic acid) that is known to bind to the FABP of interest.

-

Assay Setup:

-

In a microplate, add a fixed concentration of the FABP and the fluorescent probe.

-

Add increasing concentrations of unlabeled linoleoyl-CoA.

-

-

Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization.

-

Data Analysis: As linoleoyl-CoA displaces the fluorescent probe, the polarization will decrease. Plot the change in polarization against the concentration of linoleoyl-CoA and fit the data to a competitive binding equation to determine the IC50, from which the Ki (an indicator of binding affinity) for linoleoyl-CoA can be calculated.

Causality: The choice of a competitive format is often driven by the desire to study the binding of an unlabeled, native ligand. The decrease in polarization is a direct consequence of the displacement of the larger, slower-tumbling protein-probe complex by the smaller, faster-tumbling free probe.

Structural Biology Techniques: Visualizing the Interaction at Atomic Resolution

Rationale: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural information about the FABP-linoleoyl-CoA complex, revealing the precise binding mode and conformational changes.[5][20][21]

Workflow: X-ray Crystallography of an FABP-Linoleoyl-CoA Complex

-

Complex Formation: Incubate the purified FABP with a molar excess of linoleoyl-CoA.

-

Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the complex.

-

Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refinement and Analysis: Refine the atomic model against the experimental data and analyze the electron density maps to visualize the binding of linoleoyl-CoA within the FABP binding pocket.

Diagram: General Workflow for Structural Analysis of FABP-Ligand Interaction

Caption: Workflow for studying FABP-Linoleoyl-CoA interaction.

Physiological and Pathological Implications: The Bigger Picture

The interaction between linoleoyl-CoA and FABPs is not an isolated biochemical event but has far-reaching consequences for cellular homeostasis and disease.

Role in Cellular Signaling and Gene Regulation

FABPs are not merely passive transporters; they are active participants in signaling pathways.[3] By chaperoning linoleoyl-CoA, FABPs can influence its availability for downstream enzymatic reactions and can also deliver it to the nucleus, where it or its derivatives can act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[4][12] This provides a mechanism for lipids to directly regulate gene expression, impacting processes like cell growth, differentiation, and inflammation.[4][22]

Diagram: FABP-Mediated Trafficking of Linoleoyl-CoA

Caption: FABP-mediated intracellular trafficking of Linoleoyl-CoA.

Implications for Drug Discovery

Given their central role in lipid metabolism and signaling, FABPs have emerged as attractive therapeutic targets for a range of metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, as well as certain cancers.[5][23][24][25] The development of small molecule inhibitors that can modulate the binding of ligands like linoleoyl-CoA to specific FABP isoforms is an active area of research.[23][26][27] A thorough understanding of the linoleoyl-CoA-FABP interaction is therefore critical for the rational design and optimization of such inhibitors.

Future Perspectives

While significant progress has been made, several key questions remain. The precise mechanisms by which different FABP isoforms discriminate between various fatty acyl-CoAs, and how the binding of specific ligands like linoleoyl-CoA dictates the subsequent interactions of the FABP with other cellular components, are areas that warrant further investigation. The application of advanced techniques such as cryo-electron microscopy and in-cell NMR will undoubtedly provide deeper insights into these dynamic processes in a more native cellular context.[28]

Conclusion

The interaction between linoleoyl-CoA and Fatty Acid Binding Proteins is a cornerstone of intracellular lipid dynamics. This guide has provided a technical framework for understanding and investigating this interaction, from the molecular to the cellular level. By integrating robust experimental design with a clear understanding of the underlying biochemical principles, researchers and drug developers can continue to unravel the complexities of this critical partnership and leverage this knowledge for therapeutic benefit.

References

-

Fatty-Acid-Binding Proteins: From Lipid Transporters to Disease Biomarkers - PMC - NIH. (2023, December 6). National Center for Biotechnology Information. [Link]

-

Structural and Functional Analysis of Fatty Acid-Binding Proteins. PubMed. [Link]

-

X-ray crystallographic analysis of adipocyte fatty acid binding protein (aP2) modified with 4-hydroxy-2-nonenal. PubMed. [Link]

-

New insights into the structure and function of fatty acid-binding proteins. Semantic Scholar. [Link]

-

Effects of ligand binding on dynamics of fatty acid binding protein and interactions with membranes - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC. National Center for Biotechnology Information. [Link]

-

What are FABP1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

FABP4 and FABP5. Hotamişlıgil Lab, Department of Molecular Metabolism, HSPH. [Link]

-

Fatty Acid-Binding Proteins and Their Roles in Disease and Cancer. Lupine Publishers. [Link]

-

Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Activation of linoleic acid to linoleoyl-CoA. Reactome Pathway Database. [Link]

-

Binding of acyl-CoA to liver fatty acid binding protein: effect on acyl-CoA synthesis. PubMed. [Link]

-

Assay of the binding of fatty acids by proteins: evaluation of the Lipidex 1000 procedure. PubMed. [Link]

-

A high-resolution data set of fatty acid-binding protein structures. I. Dynamics of FABP4 and ligand binding. IUCr Journals. [Link]

-

The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases. Frontiers. [Link]

-

Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. MDPI. [Link]

-

Fatty acid-binding proteins - PMC. National Center for Biotechnology Information. [Link]

-

Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC. National Center for Biotechnology Information. [Link]

-